N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone, a thiadiazole, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Thiadiazole Formation: The thiadiazole ring is usually synthesized via the reaction of thiosemicarbazide with a suitable carboxylic acid derivative, such as an acyl chloride or ester, under reflux conditions.
Coupling Reactions: The final step involves coupling the pyrrolidinone and thiadiazole intermediates with a benzamide derivative. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration, halogens (e.g., Br2) for halogenation, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Researchers study its mechanism of action, efficacy, and safety in preclinical models.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
- N-{5-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
- N-{5-[1-(2-bromophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
Uniqueness
The uniqueness of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide lies in its specific substitution pattern and the combination of functional groups. This particular arrangement may confer unique chemical reactivity and biological activity compared to its analogs. For instance, the presence of the 2-methylphenyl group may influence its binding affinity to biological targets or its solubility properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H18N4O2S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H18N4O2S/c1-13-7-5-6-10-16(13)24-12-15(11-17(24)25)19-22-23-20(27-19)21-18(26)14-8-3-2-4-9-14/h2-10,15H,11-12H2,1H3,(H,21,23,26) |
InChI Key |
YEWXWCBEWOOJBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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